molecular formula C26H43NO6 B15088393 Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Cat. No.: B15088393
M. Wt: 466.6 g/mol
InChI Key: RFDAIACWWDREDC-JSLOLQEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine by emulsifying dietary fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholic acid is synthesized from cholesterol in the liver through a series of enzymatic reactions. The primary pathway involves the hydroxylation of cholesterol at the 7 position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), followed by further modifications to produce cholic acid .

Industrial Production Methods: In industrial settings, cholic acid can be produced through the extraction from animal bile or through chemical synthesis. The chemical synthesis involves multiple steps, including the oxidation of cholesterol and subsequent hydroxylation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Cholic Acid: Cholic acid is unique due to its three hydroxyl groups, which confer distinct chemical properties and biological functions. Its ability to form micelles and emulsify fats is more pronounced compared to other bile acids, making it essential for efficient fat digestion and absorption .

Properties

Molecular Formula

C26H43NO6

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+1

InChI Key

RFDAIACWWDREDC-JSLOLQEMSA-N

Isomeric SMILES

C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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